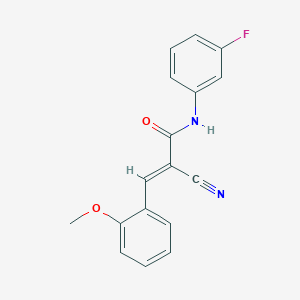

(2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE

Descripción

(2E)-2-Cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a cyano group at the α-position, a 2-methoxyphenyl substituent at the β-position, and a 3-fluorophenylamide moiety. The electron-withdrawing cyano group enhances electrophilicity, while the 2-methoxy group contributes to lipophilicity and hydrogen-bond acceptor capacity. This compound’s structural framework is reminiscent of bioactive acrylamides, which are often explored as kinase inhibitors or modulators of protein-protein interactions .

Propiedades

IUPAC Name |

(E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-16-8-3-2-5-12(16)9-13(11-19)17(21)20-15-7-4-6-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVIQYKPYKUIPJ-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:

Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through a reaction between an appropriate acrylamide precursor and a cyano group donor.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the acrylamide intermediate.

Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of (2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

(2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving aberrant signaling pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (2E)-2-CYANO-N-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of various biochemical processes, depending on the context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s structural analogs differ primarily in substituent patterns, which critically influence physicochemical properties and biological activity. Key comparisons include:

Functional Group Impact on Bioactivity

- Its absence in may reduce reactivity but improve selectivity.

- Methoxy/Hydroxy Groups : The target compound’s 2-methoxy group is a weaker hydrogen-bond acceptor compared to the 2-hydroxy group in , which can form stronger hydrogen bonds (as per ’s analysis of crystal interactions ).

- Halogen Substituents : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, while the chloro-fluoro groups in and may enhance binding via halogen bonds or steric effects.

Pharmacokinetic and Physicochemical Properties

- Solubility: The dimethylaminopropyl group in introduces basicity, likely improving aqueous solubility at physiological pH compared to the neutral target compound.

- Metabolic Stability : Trifluoromethyl groups in XCT790 and resist oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation.

Actividad Biológica

(2E)-2-Cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This review aims to consolidate the available data on its biological activity, focusing on its potential applications in cancer treatment, antioxidant properties, and other therapeutic implications.

- Molecular Formula : C17H13FN2O2

- Molecular Weight : 296.301 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol; limited solubility in water.

Synthesis

The synthesis of (2E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves:

- Condensation Reaction : The reaction between 3-fluorobenzonitrile and 2-methoxyphenyl acetic acid.

- Formation of Acryloyl Chloride : This is subsequently reacted to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that (2E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide exhibits significant inhibitory effects on various cancer cell lines, including:

- Breast Cancer Cells : The compound showed a dose-dependent reduction in cell viability.

- Lung Cancer Cells : Similar inhibitory effects were observed, indicating its broad-spectrum anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It was found to reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

- DPPH Radical Scavenging Assay : Exhibited significant scavenging activity, with an IC50 value comparable to established antioxidants.

Anti-inflammatory Effects

Preliminary studies indicate that (2E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide may possess anti-inflammatory properties. In vivo models demonstrated a reduction in pro-inflammatory cytokines when treated with the compound.

Case Studies

-

Study on Breast Cancer Cell Lines : A study published in 2023 evaluated the effects of the compound on MCF-7 cells. Results indicated a significant decrease in cell proliferation and induction of apoptosis pathways.

"The findings suggest that (2E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide could be a candidate for further development as an anticancer drug."

-

Antioxidant Activity Assessment : In another study, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a marked decrease in cell death and oxidative markers.

"This compound demonstrates potential as a neuroprotective agent through its antioxidant capabilities."

Current State of Research

Research is ongoing to further elucidate the mechanisms underlying the biological activities of (2E)-2-cyano-N-(3-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide. Current investigations focus on:

- Detailed mechanistic studies regarding its anticancer effects.

- Exploration of its potential as a therapeutic agent for neurodegenerative diseases due to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.